An In-depth Technical Guide to the Proposed Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
An In-depth Technical Guide to the Proposed Synthesis of 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthesis protocol for 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. To date, a validated synthesis for this specific compound has not been reported in the available scientific literature. The methodologies described herein are based on established chemical principles and analogous reactions. This guide is intended for informational purposes for qualified researchers and should be adapted and optimized under appropriate laboratory settings.
Introduction
This technical guide details a plausible multi-step synthetic route for the novel compound 4-(2-(Cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. The target molecule features a quaternary morpholinium cation, a central ethylenediamine linker, a cyclohexanecarboximidamide group, and a tosylate counter-anion. The proposed synthesis is designed to be a logical and feasible pathway for medicinal chemists and drug development professionals interested in exploring the potential of this and structurally related compounds.
Proposed Synthetic Strategy
The proposed synthesis is a four-step process commencing with commercially available N-(2-aminoethyl)morpholine. The strategy involves the initial protection of the primary amine, followed by the quaternization of the morpholine nitrogen. Subsequent deprotection of the amine reveals a key intermediate, which is then reacted with a cyclohexanecarboximidoyl derivative, likely formed in situ from cyclohexanecarbonitrile via a Pinner-type reaction, to yield the final compound.
Experimental Protocols
Step 1: N-Boc Protection of N-(2-aminoethyl)morpholine
This initial step protects the primary amine to prevent its methylation in the subsequent step.
Methodology:
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To a solution of N-(2-aminoethyl)morpholine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield tert-butyl (2-morpholinoethyl)carbamate.
Step 2: Quaternization of the Morpholine Nitrogen
The tertiary amine of the morpholine ring is methylated to form the quaternary ammonium salt.
Methodology:
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Dissolve tert-butyl (2-morpholinoethyl)carbamate (1.0 eq) in acetonitrile (15 mL/mmol).
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Add methyl p-toluenesulfonate (1.2 eq) to the solution.
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Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
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Monitor the formation of a precipitate.
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After the reaction is complete, cool the mixture to room temperature.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Step 3: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions to reveal the primary amine of the key intermediate.
Methodology:
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Suspend 4-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in DCM (10 mL/mmol).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Triturate the residue with diethyl ether to precipitate the product.
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Filter the solid and dry under vacuum to obtain 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Step 4: Formation of the Cyclohexanecarboximidamide
The final step involves the formation of the amidine functionality. This proposed method utilizes a Pinner-type reaction to generate an imidate intermediate from cyclohexanecarbonitrile, which then reacts with the primary amine.
Methodology:
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Prepare a solution of anhydrous ethanol (5 eq) and cyclohexanecarbonitrile (1.5 eq) in anhydrous diethyl ether.
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Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.
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Seal the reaction vessel and stir at room temperature for 48 hours to form the Pinner salt (cyclohexanecarboximidate hydrochloride).
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In a separate flask, dissolve 4-(2-aminoethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate (1.0 eq) in anhydrous ethanol.
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Add the previously prepared Pinner salt solution to the amine solution at 0 °C.
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Add triethylamine (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction by LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or preparative HPLC to obtain the final compound, 4-(2-(cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. The yield and purity are target values for a successful synthesis and will require experimental optimization.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Proposed Yield (%) | Proposed Purity (%) |
| 1 | N-Boc Protection | N-(2-aminoethyl)morpholine, Boc₂O, Et₃N | DCM | 0 to RT | 12 | 90-95 | >95 |
| 2 | Quaternization | tert-butyl (2-morpholinoethyl)carbamate, Methyl tosylate | Acetonitrile | 82 | 24 | 85-90 | >98 |
| 3 | Deprotection | Boc-protected quaternary salt, TFA | DCM | 0 to RT | 4 | 95-99 | >95 |
| 4 | Amidine Formation | Aminoethyl morpholinium salt, Cyclohexanecarbonitrile, HCl, EtOH | Diethyl Ether / Ethanol | 0 to RT | 24 | 50-60 | >95 |
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: A workflow diagram of the proposed four-step synthesis.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of 4-(2-(cyclohexanecarboximidamido)ethyl)-4-methylmorpholin-4-ium 4-methylbenzenesulfonate. The proposed route is based on well-established organic chemistry transformations and provides a solid starting point for researchers aiming to synthesize and evaluate this novel chemical entity. All protocols will require experimental validation and optimization.
